molecular formula C8H13NO2S B102393 Methyl 6-isothiocyanatohexanoate CAS No. 16424-87-6

Methyl 6-isothiocyanatohexanoate

Cat. No. B102393
CAS RN: 16424-87-6
M. Wt: 187.26 g/mol
InChI Key: ARBFBXWBDZCPFW-UHFFFAOYSA-N
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Description

Methyl 6-isothiocyanatohexanoate is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.259 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Methyl 6-isothiocyanatohexanoate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Proteomics Research

Methyl 6-isothiocyanatohexanoate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins and peptides, aiding in the identification and understanding of protein functions within biological systems .

Organic Synthesis

As a building block in organic synthesis, this chemical serves as a precursor for more complex molecules. Its reactivity with amines can be exploited to synthesize a variety of organic compounds, which can have further applications in developing pharmaceuticals and agrochemicals .

Enzyme Inhibition Studies

Researchers use Methyl 6-isothiocyanatohexanoate to study enzyme inhibition. The isothiocyanate group can interact with amino acids in the active site of enzymes, potentially leading to the development of new inhibitors that can regulate enzyme activity in pathological conditions .

Material Science

In material science, this compound can be used to modify surface properties of materials. By attaching the isothiocyanate group to polymers or other surfaces, it can alter the interaction of these materials with biological entities, which is crucial in biomedical device manufacturing .

Chiral Pool Synthesis

This compound may serve as a chiral starting material for the synthesis of optically active molecules. Its utilization can lead to the production of enantiomerically pure substances, which are important in the creation of certain medications .

Bioconjugation Techniques

Methyl 6-isothiocyanatohexanoate: can be used in bioconjugation, which involves the coupling of two molecules, typically a protein and a labeling entity. This process is fundamental in the development of diagnostic assays and imaging agents .

Chemical Biology

In chemical biology, it can be used to probe the interaction between small molecules and biological systems. By incorporating this compound into larger molecular structures, researchers can trace its effects on biological pathways and processes .

Agricultural Research

The isothiocyanate group in Methyl 6-isothiocyanatohexanoate has been shown to have bioactive properties. It can be used in the development of new agrochemicals that protect crops from pests and diseases, contributing to sustainable agriculture practices .

properties

IUPAC Name

methyl 6-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-11-8(10)5-3-2-4-6-9-7-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBFBXWBDZCPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368134
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-isothiocyanatohexanoate

CAS RN

16424-87-6
Record name methyl 6-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-isothiocyanatohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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